molecular formula C25H26N4O2S2 B11149565 5-{(Z)-1-[2-(isobutylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-phenethyl-2-thioxo-1,3-thiazolan-4-one

5-{(Z)-1-[2-(isobutylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-phenethyl-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B11149565
M. Wt: 478.6 g/mol
InChI Key: SGCHVHHJVDQLDU-ZHZULCJRSA-N
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Description

The compound 5-{(Z)-1-[2-(isobutylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-phenethyl-2-thioxo-1,3-thiazolan-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrido[1,2-a]pyrimidine core, a thiazolanone ring, and an isobutylamino group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{(Z)-1-[2-(isobutylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-phenethyl-2-thioxo-1,3-thiazolan-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through the condensation of appropriate aldehydes with aminopyrimidines under acidic conditions.

    Introduction of the isobutylamino group: This step involves the nucleophilic substitution of a halogenated precursor with isobutylamine.

    Formation of the thiazolanone ring: This can be synthesized by the cyclization of a thiourea derivative with a halogenated ketone.

    Final coupling reaction: The final step involves the coupling of the pyrido[1,2-a]pyrimidine core with the thiazolanone ring under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-{(Z)-1-[2-(isobutylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-phenethyl-2-thioxo-1,3-thiazolan-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-{(Z)-1-[2-(isobutylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-phenethyl-2-thioxo-1,3-thiazolan-4-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 5-{(Z)-1-[2-(isobutylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-phenethyl-2-thioxo-1,3-thiazolan-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

5-{(Z)-1-[2-(isobutylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-phenethyl-2-thioxo-1,3-thiazolan-4-one: can be compared with other similar compounds, such as:

    Pyrido[1,2-a]pyrimidine derivatives: These compounds share the pyrido[1,2-a]pyrimidine core but differ in their substituents.

    Thiazolanone derivatives: These compounds have the thiazolanone ring but may have different substituents or additional functional groups.

    Isobutylamino derivatives: Compounds with the isobutylamino group but different core structures.

The uniqueness of This compound lies in its combination of these structural features, which may confer unique biological or chemical properties.

Properties

Molecular Formula

C25H26N4O2S2

Molecular Weight

478.6 g/mol

IUPAC Name

(5Z)-5-[[9-methyl-2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H26N4O2S2/c1-16(2)15-26-21-19(23(30)28-12-7-8-17(3)22(28)27-21)14-20-24(31)29(25(32)33-20)13-11-18-9-5-4-6-10-18/h4-10,12,14,16,26H,11,13,15H2,1-3H3/b20-14-

InChI Key

SGCHVHHJVDQLDU-ZHZULCJRSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4)NCC(C)C

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)NCC(C)C

Origin of Product

United States

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